molecular formula C5H9N3O B8616792 1-Ethoxymethyl-1,2,4-triazole

1-Ethoxymethyl-1,2,4-triazole

Cat. No.: B8616792
M. Wt: 127.14 g/mol
InChI Key: MURXCBHMNDROIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxymethyl-1,2,4-triazole is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Applications

1-Ethoxymethyl-1,2,4-triazole and its derivatives have been extensively studied for their pharmacological properties. The following table summarizes key medicinal applications:

Application Description References
Antifungal Activity Exhibits potent antifungal properties against various strains, showing efficacy comparable to commercial agents.
Antibacterial Activity Demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Antiviral Properties Some derivatives have shown antiviral activity, inhibiting viral replication in vitro.
Anticancer Potential Certain analogs have been evaluated for anticancer properties, showing promise in inhibiting tumor growth.
Anti-inflammatory Effects Compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies

  • A study conducted by Zoumpoulakis et al. demonstrated that this compound derivatives exhibited enhanced antifungal activity against Gibberella species compared to traditional antifungals like triadimefon .
  • Research by Muthal et al. highlighted the antibacterial efficacy of synthesized 1,2,4-triazole compounds against Staphylococcus aureus and Escherichia coli, with some compounds showing inhibition zones comparable to levofloxacin .

Agricultural Applications

The agricultural sector has also benefited from the unique properties of this compound. Its derivatives are utilized as fungicides and herbicides due to their effectiveness against plant pathogens.

Application Description References
Fungicides Effective in controlling fungal diseases in crops; some derivatives outperform existing commercial fungicides.
Herbicides Certain triazole compounds exhibit herbicidal activity, aiding in weed management in agriculture.

Case Studies

  • A review indicated that triazole derivatives are widely used in crop protection due to their ability to inhibit fungal growth effectively .
  • Another study reported the synthesis of novel triazole-based fungicides that demonstrated superior efficacy against resistant fungal strains compared to conventional treatments .

Industrial Applications

In addition to medicinal and agricultural uses, this compound finds applications in various industrial sectors.

Application Description References
Corrosion Inhibitors Utilized in formulations to prevent corrosion of metals and alloys in various environments.
Polymer Science Incorporated into polymers to enhance material properties such as thermal stability and mechanical strength.

Case Studies

  • Research has shown that triazole compounds can serve as effective corrosion inhibitors in acidic environments, significantly extending the lifespan of metal structures .
  • In polymer science, triazoles have been integrated into polymer matrices to improve their resistance to thermal degradation and enhance overall durability .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

1-(ethoxymethyl)-1,2,4-triazole

InChI

InChI=1S/C5H9N3O/c1-2-9-5-8-4-6-3-7-8/h3-4H,2,5H2,1H3

InChI Key

MURXCBHMNDROIT-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=NC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of chloromethyl ethyl ether (23.5 g) in toluene (300 ml ), was added dropwise, over an hour, to a solution of 1,2,4-triazole (50 g) in toluene (50 ml), and the reaction stirred at room temperature for 18 hours. On cooling, the reaction mixture was evaporated to dryness in vacuo, the residue triturated with dichloromethane, and the resulting suspension filtered. The filtrate was evaporated in vacuo and purified by column chromatography over silica gel (5/95 methanol/dichloromethane) to afford the title compound as a colorless oil, 23.9 g.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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